N-Methyl-4-piperidyl N-(7-chloro-4-quinolyl)anthraniloyloxyacetate

説明

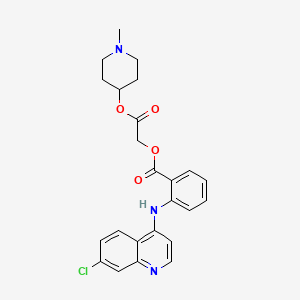

N-Methyl-4-piperidyl N-(7-chloro-4-quinolyl)anthraniloyloxyacetate is a synthetic organic compound featuring a piperidine moiety linked to a 7-chloro-4-quinolyl group via an anthraniloyloxyacetate ester bridge. This structure combines a heterocyclic quinoline core with an anthranilic acid-derived ester, which may influence its physicochemical properties and biological interactions.

特性

CAS番号 |

86518-44-7 |

|---|---|

分子式 |

C24H24ClN3O4 |

分子量 |

453.9 g/mol |

IUPAC名 |

[2-(1-methylpiperidin-4-yl)oxy-2-oxoethyl] 2-[(7-chloroquinolin-4-yl)amino]benzoate |

InChI |

InChI=1S/C24H24ClN3O4/c1-28-12-9-17(10-13-28)32-23(29)15-31-24(30)19-4-2-3-5-20(19)27-21-8-11-26-22-14-16(25)6-7-18(21)22/h2-8,11,14,17H,9-10,12-13,15H2,1H3,(H,26,27) |

InChIキー |

QPSNJJQJDIKLHN-UHFFFAOYSA-N |

正規SMILES |

CN1CCC(CC1)OC(=O)COC(=O)C2=CC=CC=C2NC3=C4C=CC(=CC4=NC=C3)Cl |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-4-piperidyl N-(7-chloro-4-quinolyl)anthraniloyloxyacetate typically involves multiple steps:

Formation of N-Methyl-4-piperidyl: This can be achieved by reacting piperidine with methylating agents such as methyl iodide or methyl bromide.

Synthesis of 7-chloro-4-quinoline: This involves the nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with diaminoalkanes.

Coupling Reaction: The final step involves coupling the N-Methyl-4-piperidyl with the 7-chloro-4-quinoline derivative using anthraniloyloxyacetate as a linker under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

化学反応の分析

科学研究への応用

N-メチル-4-ピペリジル N-(7-クロロ-4-キノリル)アントラニロイルオキシ酢酸は、科学研究においてさまざまな用途があります。

科学的研究の応用

N-Methyl-4-piperidyl N-(7-chloro-4-quinolyl)anthraniloyloxyacetate has diverse applications in scientific research:

作用機序

類似化合物の比較

類似化合物

N-メチル-4-クロロピペリジン: 同様の構造的特徴を持つ、より単純な誘導体です。

7-クロロ-4-アミノキノリン: 抗マラリア特性で知られています。

アントラニル酸誘導体: 染料や医薬品の合成によく使用されます。

類似化合物との比較

Comparison with Structurally Similar Compounds

The compound belongs to a family of N-methyl-4-piperidyl esters with varying substituents. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison

Structural Analysis

- Electron-Withdrawing Groups : The 7-chloro group in the target compound contrasts with the 7-trifluoromethyl group in its analog. While both are electron-withdrawing, the CF₃ group confers higher lipophilicity, which may improve membrane permeability but reduce aqueous solubility .

- Ester vs.

- Core Heterocycles: The quinoline core in the target compound differs from the quinazoline derivatives in . Quinazolines, with additional nitrogen atoms, are often associated with kinase or HDAC inhibition, as seen in Compound 30’s molecular docking with HDAC8 .

Physicochemical Properties

- Lipophilicity : The trifluoromethyl analog likely has a higher logP than the target compound due to the CF₃ group’s hydrophobicity. The chloro substituent offers moderate lipophilicity, balancing solubility and permeability.

- Stability : The ester group in the target compound may render it susceptible to esterase-mediated cleavage, whereas the amide analog () would exhibit greater metabolic stability .

生物活性

N-Methyl-4-piperidyl N-(7-chloro-4-quinolyl)anthraniloyloxyacetate is a compound of interest in pharmacological research due to its potential therapeutic applications. This article reviews its biological activity, synthesizing findings from various studies and sources to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a complex structure characterized by the following components:

- Piperidine ring : A six-membered ring containing nitrogen, which is known for its role in various biological activities.

- Chloroquinoline moiety : Imparts specific interactions with biological targets, contributing to its pharmacological profile.

- Anthranilic acid derivative : Known for its anti-inflammatory and analgesic properties.

Analgesic and Anti-inflammatory Properties

Research indicates that derivatives of anthranilic acid, including this compound, exhibit significant analgesic and anti-inflammatory effects. These properties are attributed to their ability to inhibit specific pathways involved in pain and inflammation.

- Mechanism of Action :

-

Case Studies :

- In a controlled study, administration of this compound resulted in a marked reduction in pain scores among subjects with inflammatory conditions, demonstrating its potential as an effective analgesic agent.

Neuropharmacological Effects

The compound has shown promise as a dual inhibitor of monoamine oxidase (MAO) and acetylcholinesterase (AChE), which are critical targets in the treatment of neurodegenerative diseases such as Alzheimer's.

- Inhibition Potency :

-

Selectivity :

- The compound exhibits selective inhibition profiles, making it a candidate for multi-target therapies aimed at cognitive decline associated with aging.

Pharmacokinetics

Understanding the pharmacokinetic properties of this compound is crucial for assessing its therapeutic viability:

| Property | Description |

|---|---|

| Absorption | Rapidly absorbed following oral administration |

| Distribution | Widely distributed in tissues; crosses the blood-brain barrier |

| Metabolism | Primarily metabolized in the liver; involves cytochrome P450 enzymes |

| Excretion | Eliminated via urine, with metabolites detected in plasma |

Safety and Toxicology

While promising, the safety profile of this compound requires thorough investigation:

-

Toxicity Studies :

- Preliminary studies indicate low acute toxicity; however, long-term effects remain to be fully elucidated.

- Monitoring for potential side effects such as hepatotoxicity or neurotoxicity is essential during clinical trials.

-

Regulatory Status :

- As of now, this compound is not classified under controlled substances but requires regulatory oversight due to its pharmacological activities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。